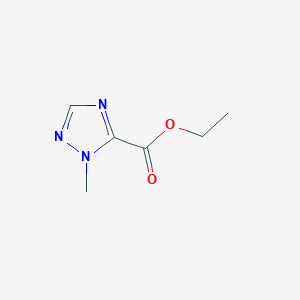![molecular formula C18H32N2O2 B2564160 2-シクロペンチル-N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}アセトアミド CAS No. 2034570-58-4](/img/structure/B2564160.png)
2-シクロペンチル-N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a piperidine ring, and an oxane moiety
科学的研究の応用
2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane-containing nucleophile.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a Friedel-Crafts alkylation reaction, using cyclopentyl chloride and a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxane rings, where nucleophiles such as halides or alkoxides replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
作用機序
The mechanism of action of 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]ethyl}acetamide
- 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propionamide
- 2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}butyramide
Uniqueness
2-cyclopentyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-cyclopentyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRGCIFHASONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2564078.png)
![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)
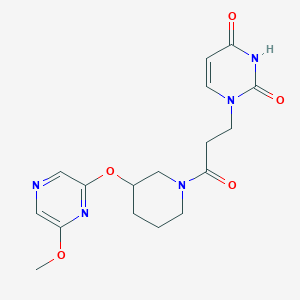
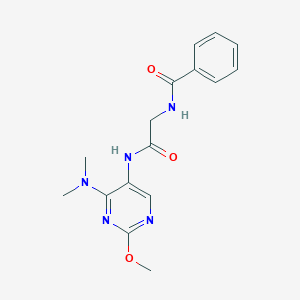
![2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2564086.png)
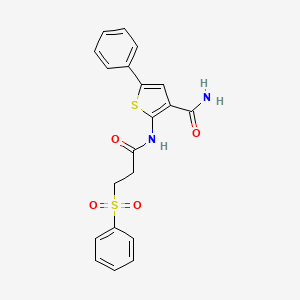

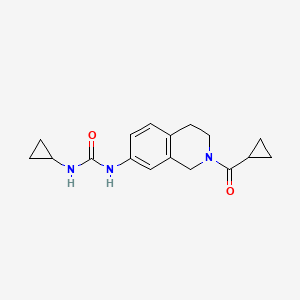
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2564094.png)
![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)
